Comprehensive Technical Guide: (2R)-2-Amino-2-cyclobutylethan-1-ol in Advanced Drug Discovery
Comprehensive Technical Guide: (2R)-2-Amino-2-cyclobutylethan-1-ol in Advanced Drug Discovery
Executive Summary & Pharmacological Rationale
(2R)-2-Amino-2-cyclobutylethan-1-ol is a highly specialized, chiral β-amino alcohol utilized as a premium building block in modern medicinal chemistry. The strategic incorporation of a cyclobutyl ring into a pharmacophore provides a unique balance of conformational rigidity and lipophilicity. Unlike flexible linear alkyl chains, the cyclobutyl motif restricts the rotational degrees of freedom, which often enhances metabolic stability and target binding affinity by minimizing the entropic penalty upon receptor binding.
Furthermore, the β-amino alcohol structural motif serves as a versatile synthetic handle, enabling the rapid generation of complex amides, oxazolidinones, and morpholine derivatives critical for targeting kinases and G-protein-coupled receptors (GPCRs).
Core Chemical Identifiers & Physicochemical Data
Accurate identification is critical for reproducibility across global research sites. The compound is frequently supplied as a hydrochloride (HCl) salt to prevent oxidative degradation, limit hygroscopicity, and improve handling during scale-up.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| Chemical Name | (2R)-2-Amino-2-cyclobutylethan-1-ol |
| CAS Registry Number | 1259608-21-3 (Base / HCl salt)[1][2] 2241594-52-3 (HCl salt alternative) |
| Molecular Formula | C₆H₁₃NO (Free Base) / C₆H₁₄ClNO (HCl Salt)[2] |
| Molecular Weight | 115.17 g/mol (Base) / 151.63 g/mol (HCl Salt)[1] |
| SMILES (Isomeric) | NCO |
| InChIKey | PUBFSGQLWVPDER-LURJTMIESA-N (Stereospecific)[1] PUBFSGQLWVPDER-UHFFFAOYSA-N (Non-stereo) |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid (Powder/Crystals as HCl salt) / Viscous Oil (Free base) |
| Solubility | Highly soluble in Water, Methanol, and DMSO |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/Nitrogen), tightly closed |
| Stereochemistry | (R)-configuration at the α-carbon (C2) |
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each experimental choice.
Protocol 1: Asymmetric Reduction of (R)-Cyclobutylglycine
Objective: Convert (R)-cyclobutylglycine to (2R)-2-amino-2-cyclobutylethan-1-ol without racemization.
Causality & Mechanism: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce carboxylic acids. However, the controlled addition of iodine (I₂) oxidizes NaBH₄ to generate borane (B₂H₆) in situ (). Borane acts as a highly reactive, electrophilic reducing agent that coordinates directly with the carboxylate oxygen. This concerted mechanism prevents the formation of an enolizable intermediate, thereby strictly preserving the delicate (R)-stereocenter at the α-carbon.
Step-by-Step Methodology:
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Preparation: Suspend (R)-cyclobutylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
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Activation: Cool the suspension to 0 °C. Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise over 30 minutes. Self-Validation Check: Vigorous evolution of hydrogen gas indicates the active formation of the borane complex.
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Reduction: Once gas evolution ceases, heat the reaction mixture to reflux (65 °C) for 14 hours to ensure complete conversion.
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Quenching: Cool the vessel to 0 °C and cautiously add methanol until effervescence stops, effectively destroying excess borane.
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Workup: Evaporate the solvent, dissolve the residue in 20% aqueous KOH, and stir for 4 hours to break down the boron-ester complexes. Extract the free base into dichloromethane (DCM).
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Salt Formation: Treat the organic layer with ethereal HCl to precipitate (2R)-2-amino-2-cyclobutylethan-1-ol hydrochloride as a stable white crystalline powder.
Protocol 2: Amide Coupling for Pharmacophore Integration
Objective: Integrate the amino alcohol into a target scaffold via amide bond formation.
Causality & Mechanism: Coupling sterically hindered, α-branched amines (like the cyclobutyl derivative) requires highly efficient coupling reagents. HATU (or T3P[3]) is preferred over standard EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the HCl salt of the amine without competing for the electrophilic active ester.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF). Stir for 10 minutes at room temperature to form the HOAt active ester.
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Neutralization: In a separate vial, suspend (2R)-2-amino-2-cyclobutylethan-1-ol hydrochloride (1.1 equiv)[2] in DMF and add DIPEA (3.0 equiv).
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Coupling: Transfer the neutralized amine solution to the activated acid. Stir at room temperature for 4–6 hours.
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Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC (RP-HPLC) to isolate the final amide[3].
Visualizing the Workflows
Figure 1: Synthetic workflow from (R)-cyclobutylglycine to a target pharmacophore.
Figure 2: Mechanistic pathway of cyclobutyl-containing ligands in target protein modulation.
References
-
ChemSrc. "(2R)-2-Amino-2-cyclobutylethan-1-ol HCl (CAS 1259608-21-3) Properties." URL:[Link]
- WIPO / Google Patents. "WO2017202816A1 - 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides.
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McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry 58.13 (1993): 3568-3571. URL:[Link]
Sources
- 1. 1259608-21-3_(2R)-2-Amino-2-cyclobutylethan-1-ol HClCAS号:1259608-21-3_(2R)-2-Amino-2-cyclobutylethan-1-ol HCl【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CAS 1259608-21-3 | 4256-5-R1 | MDL MFCD28975201 | (2R)-2-Amino-2-cyclobutylethan-1-ol hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. WO2017202816A1 - 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides - Google Patents [patents.google.com]

